molecular formula C35H79NO6Si5 B13804115 N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide CAS No. 56247-92-8

N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide

Cat. No.: B13804115
CAS No.: 56247-92-8
M. Wt: 750.4 g/mol
InChI Key: JYEGXNRWPXAYNW-UHFFFAOYSA-N
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Description

N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide is a complex organic compound with the molecular formula C35H79NO6Si5 and a molecular weight of 750.43 g/mol . This compound is characterized by the presence of multiple trimethylsilyl groups, which are known for their stability and hydrophobic properties.

Preparation Methods

The synthesis of N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide involves several steps. Typically, the process begins with the preparation of the heptadecenyl backbone, followed by the introduction of the acetamide group. The trimethylsilyl groups are then added through a series of silylation reactions. Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide involves its interaction with specific molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide is unique due to its multiple trimethylsilyl groups, which confer distinct chemical and physical properties. Similar compounds include:

Properties

CAS No.

56247-92-8

Molecular Formula

C35H79NO6Si5

Molecular Weight

750.4 g/mol

IUPAC Name

N-[1,3,10,11,15-pentakis(trimethylsilyloxy)octadec-4-en-2-yl]acetamide

InChI

InChI=1S/C35H79NO6Si5/c1-18-24-31(39-44(6,7)8)25-23-28-35(42-47(15,16)17)34(41-46(12,13)14)27-22-20-19-21-26-33(40-45(9,10)11)32(36-30(2)37)29-38-43(3,4)5/h21,26,31-35H,18-20,22-25,27-29H2,1-17H3,(H,36,37)

InChI Key

JYEGXNRWPXAYNW-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCC(C(CCCCC=CC(C(CO[Si](C)(C)C)NC(=O)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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